molecular formula CH2BrNO2 B042901 Bromonitromethane CAS No. 563-70-2

Bromonitromethane

Cat. No.: B042901
CAS No.: 563-70-2
M. Wt: 139.94 g/mol
InChI Key: DNPRVXJGNANVCZ-UHFFFAOYSA-N
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Description

Bromonitromethane (BrCH₂NO₂) is an organic compound that has garnered significant attention due to its versatility in organic synthesis. It serves as a one-carbon synthon, making it valuable for the synthesis of various organic intermediates. This compound is particularly noted for its role in the preparation of nitrobenzofurans, nitrothiazoles, and polyfunctionalized nitrocyclopropanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromonitromethane can be synthesized through a straightforward procedure. Freshly distilled nitromethane is stirred at 0°C, and bromine is added dropwise. The reaction proceeds rapidly, and the resulting this compound can be used without further purification .

Industrial Production Methods: In industrial settings, this compound is produced by reacting nitromethane with bromine under controlled conditions. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bromonitromethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Bromonitromethane is unique due to its high reactivity and versatility in organic synthesis. Similar compounds include:

This compound stands out due to its balanced reactivity and availability, making it a preferred choice for many synthetic applications.

Properties

IUPAC Name

bromo(nitro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2BrNO2/c2-1-3(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPRVXJGNANVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060338
Record name Methane, bromonitro-
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Molecular Weight

139.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

563-70-2
Record name Bromonitromethane
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Record name Bromonitromethane
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Record name Methane, bromonitro-
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Record name Methane, bromonitro-
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Record name Bromonitromethane
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Record name BROMONITROMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromonitromethane
Reactant of Route 2
Bromonitromethane
Customer
Q & A

Q1: What is the molecular formula and weight of Bromonitromethane?

A1: this compound has the molecular formula CH2BrNO2 and a molecular weight of 153.93 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Infrared (IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly employed to identify and analyze this compound. [, ]

Q3: How does this compound behave as an electrophile?

A3: this compound exhibits versatile electrophilic behavior, reacting with various nucleophiles. Depending on the nucleophile, the electrophilic center can be either the bromine atom or the carbon atom. [, ] For instance, thiolates attack the bromine atom, leading to disulfide formation. [] On the other hand, dimethyl sulfide attacks the carbon atom, ultimately yielding methylthionitromethane and trimethylsulfonium bromide. []

Q4: Can you elaborate on the reaction of this compound with thiolates?

A4: this compound reacts with thiolates, with the bromine atom acting as the electrophilic center. This reaction initially forms sulphenyl bromide and a nitronate ion. The sulphenyl bromide further reacts with another thiolate ion to produce a disulfide. Interestingly, if the thiolate contains an electrophilic center (e.g., carbonyl or cyano group) beta to the sulfur atom, the initially formed disulfide can react with the displaced nitronate ion, generating a nitrothiophene. [] This reaction pathway provides a general method for synthesizing nitrothiophenes. [, , ]

Q5: How does this compound interact with arenesulphinate ions?

A5: Similar to thiolates, arenesulphinate ions attack the bromine atom of this compound. The reaction establishes an equilibrium between the initial reactants (this compound and arenesulphinate ion) and the initial products (sulphonyl bromide and nitronate ion). These equilibrium components can further react, either with each other or with the solvent. []

Q6: Does this compound react with all sulfur nucleophiles equally?

A6: No, the reactivity of this compound towards sulfur nucleophiles is influenced by the nucleophile's structure and basicity. While thiolates readily react, sulfides react slowly. Moreover, the presence of electron-withdrawing substituents (e.g., hydroxy or cyano groups) on the sulfide can significantly decrease its reactivity, even preventing any reaction with this compound. []

Q7: How does this compound react with phosphorus nucleophiles?

A7: Unlike sulfur nucleophiles that target the bromine atom, trivalent phosphorus nucleophiles attack the oxygen atom of this compound. This reaction generates the corresponding phosphorus oxide and hydrogen cyanide (HCN) via a double deoxygenation process. []

Q8: How do hydroxide, methoxide, and hydride ions interact with this compound?

A8: These strong nucleophiles, unlike others, attack the hydrogen atom of this compound, abstracting a proton. This deprotonation generates the corresponding nitronate ion, which is relatively inert to further attack by these nucleophiles. []

Q9: Is carbene formation observed in reactions involving this compound?

A9: Despite being an alpha-halogenated nitroalkane, there's no evidence of carbene formation through alpha-elimination in reactions of this compound. []

Q10: How is this compound used in organic synthesis?

A10: this compound serves as a versatile reagent in organic synthesis for constructing various molecules:

    Q11: What is the role of catalysts in asymmetric additions of this compound?

    A11: Catalysts play a crucial role in achieving high enantioselectivity in asymmetric additions of this compound. For example, chiral monosulfonated diamines and primary amines are efficient catalysts for asymmetric conjugate additions to α,β-unsaturated ketones, leading to enantioenriched nitrocyclopropanes. [, ] Similarly, cinchona alkaloids catalyze the enantioselective aza-Henry reaction of this compound with aldimines, producing optically active β-amino-α-bromo nitroalkanes. []

    Q12: Can you elaborate on the use of this compound in synthesizing nitro sugars?

    A12: this compound is a valuable reagent for synthesizing nitro sugars. Its addition to sugar aldehydes, promoted by SmI2 or indium, yields nitro sugar alcohols with high yields and good diastereomeric ratios. This method provides access to diverse nitro sugar derivatives, which are valuable building blocks for various biologically active compounds. [, ]

    Q13: What are the advantages of using indium as a promoter in reactions involving this compound?

    A13: Indium-mediated reactions of this compound offer several advantages:

      Q14: Are there any challenges associated with using this compound in synthesis?

      A14: Despite its synthetic utility, this compound presents certain challenges:

        Q15: What is known about the toxicity of this compound?

        A15: this compound is a potent cytotoxic and genotoxic agent in mammalian cells. [] Studies have shown that it exhibits higher cytotoxicity and genotoxicity compared to its chlorinated analog, chloronitromethane. [] This toxicity is a significant concern, and exposure to this compound should be minimized.

        Q16: Is there evidence that this compound poses an environmental risk?

        A16: While this compound itself is not widely found in the environment, it is a degradation product of Bronopol, a widely used preservative. [, ] Both this compound and another Bronopol degradation product, 2-bromoethanol, show potential for skin sensitization. [] This raises concerns about the environmental impact and potential health risks associated with Bronopol use.

        Q17: What research has been done on the degradation mechanisms of this compound?

        A17: Researchers have investigated the degradation of this compound, particularly through advanced oxidation and reduction processes, aiming to convert it into less harmful inorganic products. [] Studies using techniques like electron pulse radiolysis and gamma irradiation have helped elucidate the reaction pathways involved in its mineralization. [, ]

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